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gltS protein, E coli

Cat. No.: B1178406
CAS No.: 133064-64-9
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Description

Overview of Glutamate (B1630785) Transport Systems in Escherichia coli

Escherichia coli possesses multiple systems to transport glutamate across its inner membrane, reflecting the amino acid's importance. These systems include the ATP-binding cassette (ABC) transporter GltIJKL, the proton/glutamate symporter GltP, the glutamate:γ-aminobutyrate (GABA) antiporter GadC, and the sodium/glutamate symporter GltS. wikipedia.orgunam.mx Each transporter has distinct characteristics and roles. GltS, for instance, is a sodium-dependent, binding-protein-independent transporter. unam.mxu-szeged.hu Under specific conditions, such as aerobic growth with succinate, GltS can be responsible for about 25% of the total glutamate transport activity. unam.mx While wild-type E. coli K-12 typically cannot use glutamate as a sole carbon and nitrogen source, mutations that lead to the overexpression of transporters like GltS or GltP can enable this capability. unam.mxfrenoy.eu

Significance of GltS in Escherichia coli Physiology and Metabolism

GltS is a key player in E. coli's ability to acquire glutamate from its environment, a process vital for numerous cellular functions. ontosight.ai Glutamate is a central node in nitrogen assimilation and a precursor for the synthesis of other amino acids. u-szeged.huontosight.ai The GltS-mediated uptake of L-glutamate and its stereoisomer D-glutamate, an essential component of the peptidoglycan cell wall, underscores its importance in bacterial growth and structural integrity. wikipedia.orgtandfonline.com Furthermore, the activity of GltS and other glutamate transporters has been linked to the bacterium's ability to tolerate various stresses, including antibiotics, acidic pH, and hyperosmosis, and is implicated in its pathogenicity. biorxiv.orgnih.gov The protein's expression is tightly regulated by the availability of glutamate, highlighting its role in metabolic adaptation. ontosight.ai

Properties

CAS No.

133064-64-9

Molecular Formula

C9H15NO4

Synonyms

gltS protein, E coli

Origin of Product

United States

Genetic Architecture and Expression of the Glts Gene

Chromosomal Localization and Genomic Context of gltS

The gltS gene is situated on the Escherichia coli K12 chromosome at approximately 82 minutes. nih.govnih.govpsu.edu Early genetic studies localized gltS with respect to the spoT gene. frenoy.eunih.gov Further mapping indicated its location between the pyrE and tna loci, with the genes in this region ordered as tna, gltC, gltS, and pyrE. nih.gov The gltS gene is closely linked to gltC. nih.gov While gltS is located around 82 minutes, another related gene, gltR, is found near the metA gene. nih.gov Some reports place gltS more specifically at 82.4 minutes, positioned between the mtl and gadS loci. asm.org The proximity and linkage of gltC and gltS are significant, as they function together in a regulatory system governing glutamate (B1630785) permease synthesis. nih.gov

Transcriptional Regulation Mechanisms of gltS

The expression of the gltS gene is tightly regulated at the transcriptional level, responding to a variety of environmental signals and controlled by specific regulatory proteins. ontosight.ai

Environmental Stimuli and Regulatory Factors Affecting gltS Expression

Glutamate availability is a primary environmental factor influencing gltS expression. The gene's synthesis is induced when external glutamate concentrations are low, facilitating the uptake of this essential amino acid. ontosight.ai Conversely, high levels of glutamate in the environment lead to repression of gltS expression. ontosight.ai

Beyond glutamate levels, gltS expression is also affected by nutrient starvation conditions, such as growth utilizing glutamate as a nitrogen source and glycerol (B35011) as a carbon source. biorxiv.orgbiorxiv.org Various stress conditions encountered by E. coli can impact the expression of glutamate transporters, including gltS. These stressors include acidic pH, hyperosmolarity, and heat. researchgate.netnih.govmdpi.comnih.gov Putrescine stress has also been shown to influence the regulation of gltS. biorxiv.orgbiorxiv.org

Role of Specific Transcriptional Regulators in gltS Control

The glt genes, specifically gltC, gltS, and gltR, constitute a regulatory system governing glutamate permease activity. In this system, gltR acts as a regulatory gene responsible for producing a repressor molecule. nih.gov gltS is the structural gene encoding the permease, and gltC is hypothesized to function as the operator locus. nih.gov Wild-type E. coli K-12 strains exhibit partial repression of glutamate permease synthesis. nih.gov

PtrR, also known as YneJ, is an HTH-type transcriptional regulator that directly participates in the control of gltS expression. biorxiv.orgbiorxiv.org Binding sites for PtrR have been identified upstream of the gltS promoter, indicating a direct regulatory interaction. biorxiv.org Global regulatory proteins and nucleoid-associated proteins can also exert influence on gene expression in E. coli, contributing to the complex regulatory landscape that includes gltS. nih.govmdpi.comresearchgate.net

Genetic Manipulation and Phenotypic Outcomes of gltS Alleles

Genetic manipulation of the gltS gene, particularly through the creation of null or deletion alleles, has provided significant insights into its physiological role and the phenotypic consequences of its absence or alteration.

Analysis of Null and Deletion Alleles of gltS

The introduction of a gltS null insertion-deletion allele into the E. coli chromosome is possible without causing a loss of cell viability. frenoy.eunih.gov However, such a mutation results in a characteristic Glt- phenotype. frenoy.eunih.gov This phenotype is defined by the inability of the E. coli strain to grow when glutamate is provided as the sole carbon and nitrogen source. frenoy.eunih.gov Additionally, gltS null alleles confer resistance to the toxic amino acid analog α-methylglutamate. frenoy.eunih.gov

Deletion of the gltS gene has been shown to decrease the tolerance of E. coli BW25113 to various stressors, including certain antibiotics such as levofloxacin (B1675101) and ofloxacin, as well as challenging environmental conditions like acid pH, hyperosmosis, and heat. researchgate.netnih.govmdpi.comnih.gov In the context of uropathogenic E. coli (UPEC) strain UTI89, the loss of gltS leads to attenuated adhesion and invasion of human bladder epithelial cells and a marked reduction in survival within a mouse model. researchgate.netnih.govmdpi.comnih.gov Furthermore, a gltS null mutant exhibited growth deficiency when cultured in M9 medium with glutamate as the nitrogen source and glycerol as the carbon source. biorxiv.org

Studies involving E. coli strains evolved in a citrate-only environment also indicated that deletion of gltS resulted in its strong downregulation. nih.gov The analysis of E. coli mutants requiring D-glutamate for growth revealed that mutations, including missense mutations, in the gltS gene contributed to this auxotrophy. nih.govasm.orgpsu.edu Conversely, overexpression of the gltS gene under the control of IPTG-inducible promoters has been observed to severely inhibit bacterial growth. frenoy.eunih.gov

Data Table 1: Phenotypic Effects of gltS Null/Deletion Alleles

Genetic AlterationPhenotypic OutcomeReference
gltS null insertion-deletionGlt- phenotype (inability to grow on glutamate as sole C/N source) frenoy.eunih.gov
gltS null insertion-deletionResistance to α-methylglutamate frenoy.eunih.gov
ΔgltS (in BW25113)Decreased tolerance to levofloxacin and ofloxacin researchgate.netnih.govmdpi.comnih.gov
ΔgltS (in BW25113)Decreased tolerance to acid pH, hyperosmosis, and heat researchgate.netnih.govmdpi.comnih.gov
ΔgltS (in UPEC UTI89)Attenuated adhesion and invasion of human bladder epithelial cells researchgate.netnih.govmdpi.comnih.gov
ΔgltS (in UPEC UTI89)Reduced survival in mice researchgate.netnih.govmdpi.comnih.gov
gltS nullGrowth deficiency on M9 medium with glutamate (N source) and glycerol (C source) biorxiv.org
Missense mutations in gltSRequirement for D-glutamate (in conjunction with dga mutation) nih.govasm.orgpsu.edu
gltS overexpressionSevere inhibition of growth frenoy.eunih.gov

Impact of Mutational Analysis on GltS Substrate Specificity and Function

The GltS protein is known to encode a sodium-dependent, glutamate-specific permease nih.govfrenoy.eu. It specifically transports L-glutamate and D-glutamate nih.govunam.mx. Transport by GltS is sodium-dependent, with L-glutamate co-transported with at least two sodium ions via an electrogenic symport mechanism unam.mxnih.gov. The apparent affinity constant (Km) for L-glutamate in membrane vesicles is reported to be between 13.5 and 30 µM biorxiv.org.

Mutational analysis has provided insights into GltS function and substrate specificity. A gltS null allele results in a Glt- phenotype, abolishing the ability of E. coli to grow on glutamate as the sole carbon and nitrogen source and conferring resistance to alpha-methylglutamate nih.govfrenoy.eu. Transduction of a gltS knockout mutation into a strain overexpressing gltS renders the cell Glt-, and this phenotype can be complemented by the cloned gltS gene unam.mx.

Mutations in the gltS gene have been found in E. coli strains auxotrophic for D-glutamate nih.gov. For instance, the gltS gene of strain WM335, a D-glutamate auxotroph, contains two missense mutations nih.gov. These mutations are hypothesized to affect D-glutamate uptake nih.govpsu.edu.

Structural models of the GltS protein, which has approximately 401 amino acids and a molecular weight of about 42,425 to 42,455 daltons nih.govfrenoy.euresearchgate.net, reveal a hydrophobic protein with 10 transmembrane segments and a central hydrophilic, flexible region u-szeged.huu-szeged.hunih.govfrenoy.eu. It has an antiparallel two-domain structure, with each domain containing five transmembrane segments and reentrant loops believed to be crucial for translocation acs.orgresearchgate.netresearchgate.net. Mutagenesis studies, including cysteine scanning, have investigated the role of these regions. For example, replacing Pro351 and Asn356 in the reentrant loop in the C-terminal domain with Cys residues showed sensitivity to the catalytic state, supporting a role for reentrant loops in catalysis researchgate.nettandfonline.com. Insertion of a 10 kDa protein domain into the central cytoplasmic loop increased the transport rate and affected the accessibility of residues in the reentrant loop, suggesting a regulatory function for the central loop researchgate.nettandfonline.com.

While GltS is primarily a glutamate transporter, its substrate specificity is distinct from other glutamate transporters in E. coli, such as GltP and GltI nih.govnih.gov. GltS is sodium-dependent and specific for glutamate, whereas GltP and GltI can transport aspartate and are sodium-independent frenoy.eu.

Cellular Effects of gltS Gene Overexpression

Overexpression of the gltS gene can have significant cellular effects. Inducing gltS gene overexpression under the control of IPTG-inducible promoters has been shown to severely inhibit growth in E. coli nih.govfrenoy.eu.

However, in certain contexts, controlled overexpression of gltS can be beneficial. For example, in engineered E. coli strains designed for recombinant protein production using glutamate as a substrate, the introduction of a mutant gltS (gltS*) capable of efficient glutamate transport enabled the strain to utilize glutamate and achieve higher production yields compared to other carbon sources like glucose or acetate (B1210297) frontiersin.org. This suggests that increasing glutamate uptake via GltS can support enhanced metabolic processes when glutamate is available frontiersin.org.

Research also indicates that glutamate transporters, including GltS, play a role in E. coli tolerance to antibiotics and stress conditions such as acid pH, hyperosmosis, and heat nih.govmdpi.com. Deletion of the gltS gene resulted in decreased tolerance to these stressors nih.govmdpi.com. In uropathogenic E. coli, deletion of gltS also led to significantly reduced adhesion and invasion rates in human bladder epithelial cells and decreased survival in mice nih.govmdpi.com. This suggests that GltS-mediated glutamate uptake is important for survival and colonization in challenging environments nih.govmdpi.com.

Furthermore, overexpression of gltS has been observed to be induced by glutamate, along with other genes involved in glutamate uptake, in engineered strains for the production of compounds like 5-aminolevulinic acid from glutamate researchgate.net. This indicates a coordinated cellular response to increased glutamate availability involving the upregulation of transport systems like GltS researchgate.net.

Compound Information

Compound NamePubChem CID
L-Glutamic acid3303
D-Glutamic acid744
Sodium ion5360545
alpha-Methylglutamate64410
IPTG6041

Data Tables

Based on the search results, here is a representation of data regarding the impact of gltS deletion on E. coli tolerance.

StrainConditionRelative Survival/Tolerance (compared to wild-type)Source
E. coli ΔgltSGentamicin (B1671437)Significantly decreased nih.govmdpi.com
E. coli ΔgltSLevofloxacinSignificantly decreased nih.govmdpi.com
E. coli ΔgltSAcid pHSignificantly decreased nih.govmdpi.com
E. coli ΔgltSHyperosmosisSignificantly decreased nih.govmdpi.com
E. coli ΔgltSHeatSignificantly decreased nih.govmdpi.com
UPEC ΔgltSAdhesion (bladder epithelial cells)At least 100 times lower nih.govmdpi.com
UPEC ΔgltSInvasion (bladder epithelial cells)Decreased 2-100 times nih.govmdpi.com
UPEC ΔgltSSurvival in miceReduced nih.govmdpi.com

Note: "Significantly decreased" indicates a statistically significant reduction as reported in the source articles (e.g., p < 0.01 or p < 0.001).

Molecular Structure and Topological Organization of Glts Protein

Membrane Topology Characterization of GltS

Determining the precise arrangement of a membrane protein within the lipid bilayer is critical for understanding its function. The membrane topology of GltS has been investigated using a combination of experimental and computational approaches. oup.comu-szeged.hu

Experimental Approaches for Topology Determination

Experimental methods have been instrumental in mapping the transmembrane segments and extramembranous loops of GltS. Translational gene fusions, specifically with alkaline phosphatase (PhoA) and β-galactosidase (LacZ), have been widely used to identify periplasmic and cytoplasmic loops, respectively. oup.comu-szeged.hu PhoA is active in the periplasm, while LacZ is active in the cytoplasm. By creating fusions at different points along the GltS sequence, the cellular location of the fused region can be inferred from the reporter enzyme activity. u-szeged.hu Studies utilizing TnphoA mutagenesis, nested deletions, and targeted fusions have contributed to establishing topology models for GltS. oup.com

Another key experimental technique employed is cysteine accessibility scanning mutagenesis. oup.comu-szeged.hunih.gov This method involves replacing specific residues within the protein sequence with cysteine residues and then assessing their accessibility to membrane-impermeable thiol reagents from either the periplasmic or cytoplasmic side of the membrane. nih.govresearchgate.net Accessibility of a cysteine residue indicates its location in an aqueous environment accessible from that side of the membrane. This approach has been used to verify predicted loop regions and transmembrane segments in GltS. nih.gov For instance, cysteine residues in predicted periplasmic loops were accessible from the periplasm, while those in cytoplasmic loops were not. nih.gov Cysteine accessibility studies have supported a model with 10 transmembrane segments for GltS. oup.com

Computational Modeling and Prediction of GltS Transmembrane Segments

Computational methods, particularly hydropathy profile analysis and prediction algorithms, have played a role in proposing initial models for GltS topology. Hydropathy profiles, which assess the hydrophobicity of amino acid sequences, have historically been used to predict transmembrane segments. core.ac.ukpsu.edu Early predictions for GltS suggested the presence of 10 or 12 transmembrane segments. oup.com

Based on combined experimental and computational results, GltS is largely understood to have 10 transmembrane segments. u-szeged.huunam.mx The N- and C-termini are located on the periplasmic side of the membrane. u-szeged.hupsu.eduu-szeged.hu

Domain Organization and Key Structural Motifs of GltS

Structural models of the monomeric GltS subunit reveal a distinct domain organization crucial for its function. acs.org

Antiparallel Two-Domain Architecture

GltS is characterized by an antiparallel two-domain structure. tandfonline.comu-szeged.huacs.orgtandfonline.com The protein is formed from two homologous domains, each containing five transmembrane segments. u-szeged.huacs.orgtandfonline.com These two domains have opposite orientations within the membrane. acs.orgtandfonline.com This antiparallel arrangement is frequently observed in membrane proteins and is believed to have evolved through gene duplication and fusion events. acs.org Strong evidence for this two-domain structure comes from experiments where the gene encoding GltS was split into its two domain-encoding parts, and activity was recovered when the domains were expressed as separate proteins or fused in a swapped order. acs.org The two domains are connected by a central loop that resides in the cytoplasm. tandfonline.comresearchgate.nettandfonline.com

Functional Mechanisms of Glutamate Transport by Glts

Substrate Specificity and Binding Affinity of GltS

GltS exhibits specificity for both L- and D-glutamate. unam.mx Studies have shown that GltS is a sodium-dependent transporter specific for glutamate (B1630785), distinguishing it from other glutamate transporters in E. coli, such as GltP, which is a proton-dependent glutamate-aspartate symporter. unam.mxnih.govnih.gov The affinity of GltS for glutamate has been characterized through kinetic studies. The apparent Michaelis constant (Km) for L-glutamate has been reported in the range of 1.5 µM to 13.5 ± 3.5 µM, depending on the experimental conditions and membrane preparations used. unam.mxcore.ac.uktandfonline.comtandfonline.com This indicates a relatively high affinity of the transporter for its substrate.

Ion Coupling and Electrogenic Transport Mechanism of GltS

GltS mediates the symport of glutamate with sodium ions. This process is electrogenic, meaning it involves the movement of net charge across the membrane, contributing to the membrane potential. Research indicates that the transport of L-glutamate by GltS is coupled to the co-transport of at least two sodium ions. unam.mxnih.gov This coupling to the sodium motive force allows GltS to drive the uphill accumulation of glutamate into the cytoplasm. The dependence on sodium ions is obligatory for GltS activity. tandfonline.com The structural model of GltS suggests an antiparallel two-domain structure with reentrant loops believed to be involved in the translocation mechanism and ion coupling. acs.orgresearchgate.nettandfonline.com

Kinetic Characterization of GltS-Mediated Transport Activity

Kinetic studies using right-side-out (RSO) membrane vesicles from E. coli expressing GltS have provided detailed parameters of its transport activity. The apparent Km for L-glutamate has been determined, reflecting the affinity of GltS for its substrate. core.ac.uktandfonline.comtandfonline.com Similarly, the apparent affinity for the co-transported ion, sodium, represented by the K0.5 for Na+, has also been measured. core.ac.uktandfonline.comtandfonline.com The maximal transport rate (Vmax) indicates the capacity of the transporter.

ParameterValue (reported)ConditionsSource
Km (L-Glutamate)~1.5 µMWhole cells unam.mx
Km (L-Glutamate)13.5 ± 3.5 µMRSO membranes, 10 mM Na+ tandfonline.comtandfonline.com
Km (L-Glutamate)2.9 µM (at 10 mM Na+)RSO membranes core.ac.uk
K0.5 (Na+)5.8 ± 0.5 mMRSO membranes, 2.9 µM L-Glutamate core.ac.uktandfonline.comtandfonline.com
Vmax (Wild type GltS)17.5 ± 1.8 nmol/min.mgRSO membranes core.ac.uk
Vmax (Wild type GltS)15.0 ± 1.6 nmol/min.mgRSO membranes, 10 mM Na+, 2.9-52.9 µM L-Glu tandfonline.comtandfonline.com

These kinetic parameters highlight the efficiency of GltS in mediating glutamate uptake under specific conditions.

Energetics of GltS-Driven Glutamate Uptake

The transport activity of GltS is driven by the sodium motive force, which is the sum of the electrical potential difference and the chemical potential difference of sodium ions across the cytoplasmic membrane. ontosight.aibiologists.com The electrogenic nature of GltS-mediated symport, involving the co-transport of glutamate with multiple sodium ions, contributes to the utilization of this electrochemical gradient to accumulate glutamate against its concentration gradient. unam.mxnih.gov Studies using membrane vesicles have demonstrated that glutamate uptake by GltS is energized by an inwardly directed sodium gradient. nih.gov The coupling of glutamate transport to the downhill movement of sodium ions provides the necessary energy for the uphill transport of glutamate into the cell, enabling E. coli to maintain intracellular glutamate concentrations higher than those in the external environment. ontosight.ai

Role of Glts in Escherichia Coli Adaptation and Stress Responses

Contribution of GltS to Acid pH Tolerance in E. coli

Escherichia coli has evolved sophisticated systems to survive the extreme acidity of environments like the host stomach. asm.orgasm.org Among these, the glutamate-dependent acid resistance (AR) system is paramount. asm.orgasm.orgnih.gov This system relies on the consumption of intracellular protons through the decarboxylation of glutamate (B1630785). nih.gov While the glutamate antiporter GadC is a well-established player in this process, studies have shown that the glutamate transporter GltS is also significantly involved in E. coli's tolerance to acidic pH. nih.govresearchgate.net

Deletion of the gltS gene leads to a marked decrease in the bacterium's ability to tolerate acid stress. nih.govresearchgate.net For instance, when exposed to an acidic condition of pH 3.0, the survival of a ΔgltS mutant strain was significantly lower compared to the wild-type strain. nih.govresearchgate.net This suggests that the efficient uptake of glutamate, facilitated by GltS, is a critical step in fueling the acid resistance machinery, thereby helping to maintain a viable internal pH. nih.govmdpi.com The expression of gltS itself is also responsive to the growth phase, with higher transcript levels observed in the stationary phase, a period when bacteria often encounter and must adapt to stressful conditions, including acid stress. nih.govnih.gov

Role of GltS in Hyperosmotic and Heat Stress Responses

Beyond acid tolerance, GltS is also integral to E. coli's response to other common environmental challenges, namely hyperosmotic and heat stress. nih.govresearchgate.net Osmotic stress, an increase in the solute concentration of the surrounding environment, can lead to water loss and cellular damage. Glutamate is a known osmoprotectant in E. coli, helping to counterbalance external osmotic pressure. u-szeged.hu The transport of glutamate into the cell via GltS is therefore crucial for this protective mechanism. u-szeged.huasm.org

Research has demonstrated that E. coli strains lacking the gltS gene exhibit significantly reduced tolerance to hyperosmotic conditions. nih.govresearchgate.net When subjected to a high concentration of NaCl (3M), the survival rate of ΔgltS mutants was considerably lower than that of the wild-type strain. nih.govresearchgate.net Similarly, GltS plays a role in the response to heat stress. nih.govresearchgate.net Deletion of gltS resulted in decreased tolerance to elevated temperatures (52°C), indicating that glutamate transport is also a component of the heat shock response. nih.govresearchgate.netresearchgate.net

Table 1: Impact of gltS Deletion on E. coli Stress Tolerance

Stress Condition Wild-Type E. coli Survival ΔgltS Mutant Survival Reference
Acid pH (3.0) High Significantly Decreased nih.gov, researchgate.net
Hyperosmotic (3M NaCl) High Significantly Decreased nih.gov, researchgate.net
Heat (52°C) High Significantly Decreased nih.gov, researchgate.net

Involvement of GltS in Antibiotic Tolerance and Persister Cell Formation

Antibiotic tolerance, the ability of bacteria to survive transient exposure to high concentrations of antibiotics without genetic resistance, is a significant clinical challenge. nih.gov GltS has been identified as a key contributor to this phenomenon. nih.govnih.gov Deletion of the gltS gene in E. coli has been shown to decrease its tolerance to antibiotics such as gentamicin (B1671437) and levofloxacin (B1675101). nih.gov This suggests that glutamate metabolism, supported by GltS-mediated transport, is important for enduring antibiotic assault. nih.gov

Furthermore, GltS is implicated in the formation of persister cells, a subpopulation of dormant, antibiotic-tolerant cells that can cause recurrent infections. frontiersin.orgnih.govplos.org The formation of these cells is often linked to the bacterial stress response. frontiersin.orgnih.gov Studies have found that gltS is involved in E. coli persister formation and survival. frontiersin.orgscispace.com The link between glutamate transport and persistence highlights the central role of metabolism in this complex cellular state. frontiersin.org While the minimum inhibitory concentrations (MICs) of some antibiotics may not be significantly altered in ΔgltS mutants, indicating that GltS does not confer resistance, its role in tolerance is evident from the reduced survival under prolonged antibiotic exposure. researchgate.net

Impact of GltS on Escherichia coli Pathogenicity and Virulence Mechanisms

The influence of GltS extends to the pathogenicity and virulence of E. coli, particularly in uropathogenic E. coli (UPEC), a primary cause of urinary tract infections (UTIs). nih.govnih.govmdpi.comdntb.gov.ua The ability of UPEC to adhere to and invade host cells is a critical step in establishing an infection. mdpi.com Research has shown that the deletion of gltS in UPEC strains significantly impairs their ability to adhere to and invade human bladder epithelial cells. nih.govresearchgate.net

Specifically, the adhesion ability of a ΔgltS mutant was found to be over 100 times lower than that of the parent strain, and its invasion rate was also markedly decreased. nih.gov This suggests a direct link between glutamate transport and the expression or function of virulence factors involved in host-pathogen interactions. mdpi.com The loss of the flagellar rotor protein FliG, which is crucial for motility, has been observed in ΔgltS mutants, further indicating that glutamate metabolism directly influences bacterial adhesion and invasion capabilities. mdpi.com Consequently, the reduced survival and colonization of gltS mutants have been observed in mouse models of UTIs. nih.govresearchgate.net

Table 2: Role of GltS in Uropathogenic E. coli Virulence

Virulence Factor/Process Wild-Type UPEC ΔgltS Mutant UPEC Reference
Adhesion to Bladder Cells High Significantly Reduced (>100-fold) nih.gov
Invasion of Bladder Cells High Significantly Reduced nih.gov
In vivo Survival (Mouse UTI Model) High Markedly Reduced nih.gov, researchgate.net

Advanced Research Methodologies and Future Directions in Glts Study

Molecular Biology and Genetic Engineering Techniques for GltS Research

Molecular biology and genetic engineering have been fundamental in dissecting the functional and structural aspects of GltS. Key techniques employed include gene cloning, expression systems, and mutagenesis.

The gltS gene has been cloned into various expression vectors, such as pBAD24 and pHC79, allowing for its overexpression in E. coli strains like DH5α. tandfonline.comnih.gov This is crucial for obtaining sufficient quantities of the protein for biochemical and biophysical characterization. The expression is often controlled by inducible promoters, like the arabinose promoter, enabling controlled production of the GltS protein. tandfonline.com

Site-directed mutagenesis has been instrumental in identifying key amino acid residues involved in substrate binding and transport. By creating single-cysteine mutants, researchers have been able to probe the accessibility of different protein regions to membrane-impermeable thiol reagents, thereby mapping the protein's topology. nih.gov Furthermore, the creation of null insertion-deletion alleles of gltS has been used to study the phenotypic effects of its absence, such as the inability to grow on glutamate (B1630785) as a sole carbon and nitrogen source. nih.gov

Genetic engineering has also been used to create fusion proteins to study GltS topology and interactions. For instance, translational fusions with reporter enzymes like alkaline phosphatase and β-galactosidase have helped in determining the orientation of different protein domains relative to the cytoplasmic membrane. oup.com Additionally, fusing a Biotin Acceptor Domain (BAD) to different parts of GltS has been used in cross-linking studies to investigate its dimeric structure. tandfonline.com

A notable genetic engineering approach involved creating "split" and "swapped" versions of GltS. acs.orgnih.govresearchgate.net The two homologous domains of the protein were expressed as separate polypeptides or fused in a reversed order. acs.orgnih.govresearchgate.net These experiments demonstrated that the two domains can assemble into a functional transporter, providing insights into the evolution and modular nature of such transport proteins. acs.orgnih.govresearchgate.net

Technique Application in GltS Research Key Findings
Gene Cloning & Expression Overexpression of GltS in E. coli for purification and characterization. tandfonline.comnih.govEnabled detailed biochemical and biophysical studies.
Site-Directed Mutagenesis Identification of functionally important residues and mapping of protein topology. nih.govRevealed residues critical for substrate binding and transport; confirmed the predicted membrane topology. nih.gov
Gene Knockout Creation of gltS null mutants to study its physiological role. nih.govConfirmed GltS is essential for growth on glutamate as a sole carbon source. nih.gov
Fusion Proteins Determination of membrane topology and study of protein-protein interactions. tandfonline.comoup.comElucidated the orientation of GltS domains and provided evidence for its dimeric nature. tandfonline.comoup.com
Domain Swapping Engineering of GltS with rearranged domains to study protein evolution and assembly. acs.orgnih.govresearchgate.netShowed that the two domains can function even when expressed as separate polypeptides or in a swapped order. acs.orgnih.govresearchgate.net

Biochemical and Biophysical Characterization Methods Applied to GltS

A variety of biochemical and biophysical methods have been employed to characterize the structure and function of GltS. Transport assays using radiolabeled substrates, such as L-[¹⁴C]-glutamate, are a cornerstone of functional characterization, allowing for the determination of kinetic parameters like the Michaelis constant (Km). nih.gov These assays have shown that GltS-mediated transport is dependent on sodium ions and is an electrogenic process. unam.mx

Structural studies have provided significant insights into the architecture of GltS. While a high-resolution crystal structure of the full-length E. coli GltS is still pending, structural models have been built based on homology with related transporters. tandfonline.com Techniques like single-particle electron microscopy have been used to visualize the dimeric structure of GltS. tandfonline.com

Spectroscopic methods are also valuable for studying conformational changes in the protein. Although specific examples for GltS are less detailed in the available literature, these techniques are generally used to monitor changes in protein structure upon substrate or ion binding.

Cross-linking studies have been crucial in confirming the dimeric nature of GltS and in probing the proximity of different domains and subunits. tandfonline.com By using cross-linking agents like glutaraldehyde (B144438) in combination with engineered GltS variants (e.g., with fused protein tags), researchers have been able to map the interfaces between the monomers in the dimeric complex. tandfonline.com

Method Application in GltS Research Key Findings
Transport Assays Measurement of glutamate uptake kinetics and ion dependence. nih.govDetermined the Km for glutamate and confirmed the Na+-dependent symport mechanism. nih.govunam.mx
Single-Particle Electron Microscopy Visualization of the overall shape and quaternary structure of GltS. tandfonline.comRevealed a biscuit-shaped dimeric structure. tandfonline.com
Cross-linking Studies Investigation of the dimeric interface and domain proximity. tandfonline.comConfirmed the dimeric nature of GltS and provided information on the arrangement of subunits. tandfonline.com
Hydropathy Profile Analysis Prediction of transmembrane segments and overall topology. nih.govPredicted a fold with two domains of five transmembrane segments each. nih.gov

Computational Approaches in GltS Research

Computational methods have become increasingly important in complementing experimental studies of GltS, providing insights into its dynamics, structure, and role in cellular networks.

Molecular Dynamics Simulations of GltS

Molecular dynamics (MD) simulations have been used to investigate the conformational dynamics of GltS and its interaction with substrates. researchgate.net These simulations can model the movements of the protein on an atomic scale, revealing potential mechanisms of substrate transport. acs.org For the broader family of glutamate transporters, MD simulations have been instrumental in understanding the binding order of substrate and ions, and the conformational changes that accompany the transport cycle. acs.orgnih.gov Although detailed MD studies specifically on E. coli GltS are not extensively documented in the provided results, the methodologies have been established for homologous proteins and are applicable to GltS. acs.org For instance, simulations of the homologous glutamate synthase (GltS) from Azospirillum brasilense have shown that substrate binding can stabilize a catalytically competent conformation. nih.gov

Homology Modeling and Advanced Structure Prediction of GltS

In the absence of an experimental high-resolution structure, homology modeling has been a key tool for predicting the three-dimensional structure of GltS. tandfonline.comresearchgate.net These models are typically based on the crystal structures of related transporters, such as those from the 2HCT family. nih.gov The predicted structure of GltS features two homologous domains, each containing five transmembrane segments and a re-entrant loop, which is thought to be crucial for the transport mechanism. acs.orgresearchgate.net These structural models have been validated by experimental data, such as cysteine accessibility studies. nih.gov Advanced structure prediction methods that incorporate co-evolutionary information are also becoming powerful tools for modeling protein structures. bakerlab.org

Systems Biology and Omics-Based Analysis of GltS Pathways

Systems biology and omics approaches are being used to understand the broader physiological role of GltS and its integration into the metabolic and regulatory networks of E. coli. Transcriptomic analyses have shown that the expression of gltS is induced under specific conditions, such as during septicemic infection in a murine model. nih.gov Furthermore, studies have shown that the transcription of gltS is regulated by factors like PtrR, which is involved in the putrescine stress response and glutamate utilization. biorxiv.org

Computational Approach Application in GltS Research Key Insights
Molecular Dynamics Simulations Investigation of conformational changes and substrate interactions. researchgate.netacs.orgProvides a dynamic view of the transport mechanism.
Homology Modeling Prediction of the 3D structure of GltS. tandfonline.comnih.govresearchgate.netGenerated structural models that guide experimental studies. nih.gov
Systems Biology & Omics Understanding the regulatory and metabolic context of GltS function. nih.govbiorxiv.orgnih.govRevealed regulatory networks controlling gltS expression and its importance in specific physiological states. nih.govbiorxiv.org

Biotechnological Applications and Engineering of GltS

The understanding of GltS function and regulation has opened up possibilities for its use in biotechnological applications, particularly in metabolic engineering.

One promising application is the use of engineered E. coli strains overexpressing a mutant form of GltS (gltS*) to enhance the production of recombinant proteins. frontiersin.org By enabling the efficient utilization of glutamate as a carbon and nitrogen source, these engineered strains can achieve higher protein yields compared to those grown on traditional substrates like glucose. frontiersin.org This is particularly relevant for biorefinery platforms where glutamate may be an abundant component of waste streams. frontiersin.org

GltS has also been engineered into production strains to increase the biosynthesis of valuable chemicals. For example, co-expressing gltS in an E. coli strain designed to produce trans-4-hydroxy-L-proline led to a significant increase in product yield when the fermentation medium was supplemented with glutamate. mdpi.comdntb.gov.uaresearchgate.net This demonstrates the potential of using GltS to channel precursors into desired biosynthetic pathways.

Future research may focus on further engineering of GltS to alter its substrate specificity or transport kinetics for specific biotechnological purposes. The detailed structural and functional knowledge gained from the advanced research methodologies described above will be crucial for the rational design of novel GltS variants with improved or altered properties.

Modulation of Glutamate Uptake by GltS for Metabolic Engineering Strategies

Metabolic engineering aims to rewire cellular metabolic pathways to enhance the production of desired compounds. In this context, GltS, as a key importer of glutamate, has become a target for genetic manipulation to control the intracellular concentration of this important metabolic precursor.

Strategies often involve the deletion of the gltS gene to prevent the re-uptake of exported glutamate, thereby increasing the net extracellular accumulation of glutamate or its derivatives. For instance, in the production of 5-aminolevulinic acid (5-ALA), a valuable biochemical, enhancing the precursor supply of glutamate is a key strategy. The deletion of glutamate transport proteins, including GltS, has been shown to promote the synthesis of 5-ALA. frontiersin.org Similarly, in efforts to engineer Shewanella oneidensis for glutamate and itaconic acid production, deleting the glutamate importer gltS was a critical step to reduce the re-uptake of secreted glutamate. researchgate.netnih.gov This modification, combined with other genetic changes to redirect carbon flux, led to a significant increase in glutamate concentration compared to the wild type. researchgate.netnih.gov

These studies demonstrate that modulating GltS activity, primarily through gene knockout, is an effective strategy to channel metabolic flux towards the synthesis of high-value chemicals derived from the glutamate pathway.

Metabolic Engineering Goal Organism Strategy Involving GltS Outcome Reference(s)
5-Aminolevulinic Acid ProductionEscherichia coliDeletion of glutamate transport proteins including GltS.Promoted 5-ALA synthesis by increasing intracellular glutamate availability. frontiersin.org
Glutamate ProductionShewanella oneidensisDeletion of glutamate importer gltS.Reduced re-uptake of secreted glutamate, contributing to a 72-fold increase in extracellular glutamate concentration in a multi-mutant strain. researchgate.netnih.gov
Itaconic Acid ProductionShewanella oneidensisDeletion of gltS as part of a larger strategy to redirect carbon flux.Enabled the production of itaconic acid by increasing precursor availability from the TCA cycle. researchgate.netnih.gov

Utilization of GltS in Recombinant Protein Production Systems

A significant challenge in recombinant protein production using E. coli is the metabolic burden placed on the host, often associated with glucose-based fermentation which can lead to the formation of inhibitory byproducts like acetate (B1210297). nih.gov An innovative approach circumvents this issue by using glutamate, an abundant component of protein waste from biorefinery processes, as a non-conventional carbon and nitrogen source. nih.govfrontiersin.org

Since standard E. coli strains like BL21(DE3) cannot efficiently utilize glutamate as a primary carbon source, a mutant version of the GltS transporter, denoted as gltS, is employed. frontiersin.org Expression of this mutant transporter renders the cells capable of efficiently importing and metabolizing glutamate. nih.govfrontiersin.org In a study producing D-hydantoinase (HDT) as a model recombinant protein, E. coli BL21(DE3) equipped with the gltS mutant and grown on glutamate showed maximum HDT production compared to when grown on glucose, glycerol (B35011), or acetate. nih.gov Further metabolic engineering of this glutamate-utilizing strain, such as redirecting the gluconeogenic flux, resulted in even higher protein yields. frontiersin.org For example, under low ammonium (B1175870) conditions, the engineered strain produced 1.63-fold more HDT. nih.govfrontiersin.org

This strategy not only improves recombinant protein yields but also offers a sustainable method for valorizing protein-rich waste streams, opening a new avenue for enzyme biorefinery platforms. nih.govfrontiersin.org

Expression System Key Feature Substrate Model Protein Result Reference(s)
E. coli BL21(DE3) with pTH-gltSExpression of a mutant GltS transporter (gltS).GlutamateD-hydantoinase (HDT)Maximum HDT production compared to growth on glucose, glycerol, or acetate. nih.govfrontiersin.org
Engineered E. coli with gltSgltS expression combined with rewiring of metabolic pathways.GlutamateD-hydantoinase (HDT)1.63-fold increase in HDT production under low ammonium conditions. nih.govfrontiersin.org
E. coli T7E with pRSFDuet1-p4h-GltS-proBACo-expression of gltS with proline biosynthesis genes.Glucose + Sodium GlutamateProline-4-hydroxylase1.2-fold higher yield of L-hydroxyproline with glutamate addition. researchgate.netdntb.gov.ua

Unanswered Questions and Emerging Research Avenues for GltS Protein

Despite the successful application of GltS in biotechnology, many fundamental aspects of its biology remain to be explored, presenting numerous avenues for future research.

Structural Dynamics and Transport Mechanism: While a 10-transmembrane helix model exists, high-resolution structural data for GltS is lacking. unam.mx Elucidating the crystal structure would provide immense insight into the precise mechanism of sodium-coupled glutamate transport. Understanding the conformational changes the protein undergoes during the transport cycle and how ion binding and substrate translocation are coupled at a molecular level is a key unanswered question. Evolutionary studies that have successfully swapped the two domains of GltS suggest a remarkable structural flexibility that warrants further investigation. acs.org

Regulation and Physiological Roles: The regulation of gltS expression and GltS protein activity under different physiological conditions is not fully understood. Recent research has implicated GltS, along with other glutamate transporters, in E. coli's tolerance to antibiotics and environmental stressors like acid and osmotic stress. mdpi.com Deletion of gltS was shown to decrease tolerance and attenuate the pathogenicity of uropathogenic E. coli (UPEC) in mouse models. mdpi.com The molecular basis for this connection between glutamate transport and stress resistance/virulence is an important area for future studies.

Interaction Networks: The potential interactions of GltS with other cellular proteins are largely unknown. In other organisms, glutamate transporters are known to be part of larger protein complexes that regulate their trafficking and function. biorxiv.orgucl.ac.uk Identifying interacting partners of GltS in E. coli could reveal novel regulatory mechanisms and physiological functions. Proteomic approaches could be employed to uncover the GltS interactome.

Role in D-amino Acid Metabolism: The GltS transporter is involved in the transport of both L- and D-glutamic acid. nih.gov Mutations in gltS, in conjunction with mutations in another gene (dga), were shown to be responsible for D-glutamate auxotrophy in one E. coli mutant. nih.govasm.org The precise role and contribution of GltS to the complex physiology of D-amino acid metabolism and cell wall synthesis remain an intriguing area of research.

Novel Transporter Architectures: The discovery of a fused TAXI-GltS system in Bordetella pertussis, where a substrate-binding protein (SBP) is associated with a GltS-like secondary transporter, suggests that our understanding of the functional diversity of GltS homologs is incomplete. biorxiv.org This points to the existence of novel classes of SBP-dependent secondary transporters and raises the question of whether similar complex architectures involving GltS exist in E. coli or other bacteria under specific conditions.

Post-Translational Modifications: The extent and functional impact of post-translational modifications, such as lysine (B10760008) acetylation, on GltS are currently unknown. A significant portion of the E. coli proteome is acetylated, and this modification is known to regulate the function of metabolic enzymes and transporters. nih.gov Investigating whether GltS is subject to such modifications could uncover a new layer of regulation controlling glutamate uptake.

Q & A

Q. What is the primary functional role of the GltS protein in E. coli, and how is this experimentally validated?

The GltS protein is a sodium-dependent glutamate permease responsible for glutamate transport across the bacterial membrane. Its function is validated through genetic knockout studies: deletion of gltS in E. coli leads to impaired glutamate uptake, which can be rescued by complementation with a functional gltS gene. Methodologies include:

  • Knockout strain construction : Using λ-Red homologous recombination to generate gltS deletion mutants (e.g., CE129ΔgltS) followed by phenotypic assays comparing growth under glutamate-limited conditions .
  • Transport assays : Measuring radiolabeled glutamate uptake in wild-type vs. gltS knockout strains .

Q. What standard experimental approaches are used to study GltS expression and regulation?

  • Transcriptional analysis : RNA sequencing (RNA-seq) under stress conditions (e.g., nitrogen starvation) to identify gltS expression patterns.
  • Promoter binding assays : Chromatin immunoprecipitation followed by exonuclease digestion (ChIP-exo) confirms direct regulation by transcription factors like PtrR, which binds to the gltS promoter .
  • Reporter gene fusions : Using β-galactosidase (lacZ) fused to the gltS promoter to quantify transcriptional activity under varying nutrient conditions .

Q. How is the gltS gene knockout constructed, and what phenotypic changes are observed?

  • Construction : λ-Red recombination replaces the gltS coding sequence with a selectable marker (e.g., kanamycin resistance cassette). Complementation involves reintroducing gltS via plasmid vectors .
  • Phenotypes : Knockout strains exhibit reduced growth in media where glutamate is the sole nitrogen source. Growth deficits are reversed in complemented strains .

Advanced Research Questions

Q. How does GltS interact with the putrescine stress response pathway, and what methodologies elucidate this relationship?

GltS is regulated by PtrR, a transcription factor activated during putrescine (Ptr) stress. Key methods include:

  • RNA-seq under stress : Transcriptomic profiling reveals gltS upregulation under nitrogen starvation when Ptr is present.
  • Genetic epistasis : Comparing ptrR deletion mutants and gltS knockouts to dissect regulatory hierarchy.
  • Metabolite profiling : Quantifying intracellular glutamate levels in wild-type and mutant strains to link transport activity to stress adaptation .

Q. What contradictory findings exist regarding GltS’s role in glutamate transport, and how can they be resolved?

Some studies suggest GltS is the primary glutamate transporter, while others propose redundancy with other permeases (e.g., GltP in S. aureus homologs). Resolution strategies:

  • Competitive inhibition assays : Using glutamate analogs to block GltS and measure residual transport activity in knockout strains.
  • Cross-species complementation : Expressing E. coli gltS in heterologous systems (e.g., S. aureus gltS mutants) to test functional conservation .

Q. How can computational tools enhance the study of GltS structure-function relationships?

  • Homology modeling : Using structures of homologous transporters (e.g., Synechocystis GltS) to predict sodium-binding sites and substrate specificity.
  • Molecular dynamics simulations : Simulating glutamate translocation under varying sodium gradients to identify critical residues .

Methodological Considerations

Q. What controls are essential when assessing GltS activity in transport assays?

  • Negative controls : Use gltS knockout strains or sodium-free buffers to isolate GltS-specific activity.
  • Positive controls : Include wild-type strains and/or complementation with gltS-expression plasmids.
  • Substrate specificity tests : Compare uptake rates of glutamate vs. structurally similar amino acids (e.g., aspartate) .

Q. How do researchers differentiate GltS’s role in carbon vs. nitrogen metabolism?

  • Carbon/nitrogen shift experiments : Grow E. coli in media with glutamate as the sole carbon or nitrogen source and measure GltS dependency via knockout growth curves.
  • Isotope tracing : Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled glutamate to track incorporation into metabolic pathways (e.g., TCA cycle vs. amino acid synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.